1-Amino-3-hydroxy-1-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-hydroxy-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O2/c1-5(3)2(6)4-7/h7H,3H2,1H3,(H,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFASQRMLJKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 1 Amino 3 Hydroxy 1 Methylurea
Precursor-Based Synthetic Strategies
The construction of the 1-Amino-3-hydroxy-1-methylurea scaffold can be envisioned through several precursor-based strategies. These approaches focus on the sequential or convergent assembly of the molecule from readily available starting materials.
Synthesis Routes Involving Methyl Isocyanate and Hydroxylamine (B1172632) Derivatives
A primary and highly convergent approach to the synthesis of ureas involves the reaction of an isocyanate with an amine or a related nucleophile. nih.gov In the context of this compound, methyl isocyanate serves as a logical precursor for the methyl-substituted side of the urea (B33335). The key challenge lies in the selection and preparation of a suitable nucleophile that incorporates both the amino and hydroxyl functionalities.
A hypothetical retrosynthetic analysis suggests a reaction between methyl isocyanate and a 1-amino-1-hydroxyamine derivative. However, such compounds are generally unstable. A more practical approach would involve a multi-step sequence. For instance, methyl isocyanate could react with a protected hydrazine (B178648) derivative, followed by the introduction of the hydroxyl group. Alternatively, a reaction with a protected hydroxylamine, followed by the introduction of the amino group, could be envisioned. The choice of protecting groups would be critical to ensure chemoselectivity and prevent unwanted side reactions.
Table 1: Proposed Precursors for Isocyanate-Based Synthesis
| Isocyanate Precursor | Hydroxylamine/Hydrazine Derivative (Protected) | Resulting Intermediate |
| Methyl Isocyanate | N-Boc-hydrazine | 1-Boc-amino-3-methylurea |
| Methyl Isocyanate | O-Benzylhydroxylamine | 1-Benzyloxy-3-methylurea |
| Methyl Isocyanate | N,O-bis(trimethylsilyl)hydroxylamine | Silylated urea intermediate |
The reaction mechanism for the formation of the urea bond from an isocyanate and an amine or hydroxylamine derivative proceeds through a nucleophilic addition of the heteroatom to the electrophilic carbon of the isocyanate group. This is typically a high-yield reaction that can be carried out under mild conditions. nih.gov
Approaches Utilizing Phosgene (B1210022) or Phosgene Equivalents with Substituted Amines/Hydroxylamines
Historically, phosgene (COCl₂) has been a cornerstone reagent for the synthesis of ureas. nih.gov Its high reactivity allows for the efficient coupling of two amine equivalents. In a plausible synthetic route to this compound, phosgene could be reacted sequentially with methylamine (B109427) and a suitably protected hydroxylamine-hydrazine hybrid, or a mixture of precursors.
Due to the extreme toxicity of phosgene gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly used. nih.gov Triphosgene, a solid, generates phosgene in situ, thereby minimizing handling risks. A potential synthetic scheme could involve the reaction of triphosgene with N-methylhydroxylamine to form an intermediate chloroformate or isocyanate, which would then react with hydrazine or a protected hydrazine to yield the desired urea backbone. Careful control of stoichiometry and reaction conditions would be paramount to avoid the formation of symmetrical urea byproducts.
The mechanism of urea formation using phosgene or its equivalents involves the initial formation of a carbamoyl (B1232498) chloride from the reaction of the first amine equivalent with phosgene. This intermediate is then attacked by the second amine equivalent to displace the chloride and form the urea linkage.
Development of Non-Phosgene Methodologies for Urea Formation
Growing safety and environmental concerns have spurred the development of numerous non-phosgene methodologies for urea synthesis. researchgate.net These methods often rely on less hazardous carbonyl sources and can offer improved atom economy.
Organic carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), can serve as effective carbonylating agents for the synthesis of ureas. researchgate.net A potential route to this compound could involve the reaction of methylamine with a carbonate to form a methyl carbamate (B1207046) intermediate. This intermediate could then be reacted with a hydroxylamine-hydrazine derivative under thermal or catalytic conditions to furnish the final product. The choice of carbonate and reaction conditions can influence the reactivity and selectivity of the process.
Table 2: Comparison of Carbonylating Agents
| Carbonylating Agent | Advantages | Disadvantages |
| Phosgene | High reactivity, versatile | Extremely toxic gas |
| Triphosgene | Solid, safer to handle than phosgene | Still generates phosgene in situ |
| Dimethyl Carbonate | Low toxicity, environmentally benign | Lower reactivity, may require harsh conditions |
| Diphenyl Carbonate | Solid, higher boiling point than DMC | Can generate phenol (B47542) as a byproduct |
Catalytic methods offer an elegant and efficient approach to urea synthesis. Palladium-catalyzed carbonylation reactions, for instance, can facilitate the coupling of amines with a carbon monoxide source to form ureas. A hypothetical catalytic cycle for the synthesis of this compound could involve the oxidative addition of a palladium(0) catalyst to a suitable precursor, followed by CO insertion and reductive elimination to form the urea product. While conceptually appealing, the development of a specific catalytic system for this transformation would require significant research and optimization.
Introduction and Functionalization of Amino and Hydroxyl Groups
An alternative synthetic strategy involves the formation of a simpler urea core, followed by the introduction of the amino and hydroxyl functionalities. For example, 1,1-dimethylurea (B72202) could be selectively functionalized. However, achieving regioselective N-amination and N-hydroxylation on a pre-existing urea scaffold is a significant synthetic challenge. Directed C-H activation or other advanced functionalization techniques might be required, but such methods are often substrate-specific and may not be directly applicable. A more feasible approach would be to introduce these functional groups via the precursors before the urea-forming reaction, as outlined in the preceding sections.
Selective Amination Techniques
The synthesis of this compound necessitates the introduction of an amino group at the N-1 position, which is already substituted with a methyl group. A hypothetical approach to achieve this would involve a selective amination of a suitable precursor, such as 1-methyl-3-hydroxyurea. While direct amination of an existing urea nitrogen is challenging, a potential pathway could involve a multi-step sequence.
One theoretical route could be the N-nitrosation of 1-methyl-3-hydroxyurea, followed by reduction of the resulting N-nitroso group to an amino group. This approach is analogous to the synthesis of other hydrazine derivatives.
Hypothetical Synthesis via N-Nitrosation-Reduction:
| Step | Reactant | Reagent | Intermediate/Product |
| 1 | 1-methyl-3-hydroxyurea | Sodium nitrite (B80452) / Acid | 1-methyl-1-nitroso-3-hydroxyurea |
| 2 | 1-methyl-1-nitroso-3-hydroxyurea | Reducing agent (e.g., Zn/CH₃COOH) | This compound |
It is crucial to note that the stability of the N-nitroso intermediate and the selectivity of the reduction step would be critical factors to control in such a synthesis. The presence of the hydroxyl group on the urea backbone could influence the reactivity and potentially lead to side reactions.
Another speculative approach could involve the use of electrophilic aminating agents, such as those derived from hydroxylamine-O-sulfonic acid or related reagents. However, the reactivity and selectivity of such agents with a substituted hydroxyurea (B1673989) precursor are not documented and would require empirical investigation. The selective intermolecular amination of C-H bonds has been a subject of significant research, but its application to the direct amination of a urea nitrogen atom is not a standard transformation. nih.gov
Regioselective Hydroxylation Methods
The introduction of a hydroxyl group at the N-3 position of a urea derivative requires a regioselective hydroxylation strategy. A plausible synthetic precursor for this transformation would be 1-amino-1-methylurea. The direct hydroxylation of a urea nitrogen presents considerable synthetic challenges due to the nucleophilic nature of the nitrogen atoms.
A more feasible, albeit indirect, approach would involve the synthesis of N-hydroxyureas from corresponding amines. umn.eduresearchgate.net In this context, the synthesis could start from 1,1-dimethylhydrazine (B165182). The reaction of 1,1-dimethylhydrazine with a suitable carbonyl source that can ultimately be converted to the urea, while incorporating a protected hydroxylamine, could be a potential route.
A general and convenient method for the synthesis of N-hydroxyureas involves the treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by hydrogenation to remove the benzyl (B1604629) protecting group. umn.eduresearchgate.net Adapting this for this compound would hypothetically involve a starting material like 1,1-dimethylhydrazine, which would first need to be selectively monomethylated and then reacted with the carbamate, a process that is synthetically complex and not well-precedented.
Alternatively, the synthesis of hydroxyurea derivatives has been reported starting from biuret, which is transferred to ethyl allophanate, then to ethyl carbamate, and finally to hydroxyurea by reaction with hydroxylamine hydrochloride. researchgate.net A modification of this multi-step process for the specific substitution pattern of this compound would be a significant synthetic endeavor. researchgate.net
The regioselective hydroxylation of C-H bonds in unsymmetrical ketones has been achieved using copper catalysts and imine directing groups, where the electrophilicity of the hydroxylating intermediate plays a key role. nih.gov However, the direct application of such methods to the N-hydroxylation of a urea is not established.
Mechanistic Elucidation of Formation Pathways
In the absence of specific studies on this compound, the mechanistic discussion is based on general principles of urea synthesis and the reactions of related substituted ureas.
Investigation of Reaction Intermediates
The formation of substituted ureas often proceeds through isocyanate intermediates. For instance, in a hypothetical synthesis starting from a methylhydrazine derivative, the reaction with a phosgene equivalent would likely generate a highly reactive isocyanate that would then be trapped by hydroxylamine or a protected form thereof.
In the proposed N-nitrosation-reduction pathway, the key intermediate would be the N-nitroso-N-methyl-hydroxyurea. The stability and spectroscopic characterization of this intermediate would be crucial for understanding the reaction progress and optimizing conditions. The subsequent reduction would likely proceed through a hydrazine intermediate.
Mechanistic studies on the reaction of 1-methylurea with acyloins and diacetyl have proposed the formation of imidazolinone and bicyclic compounds, indicating the diverse reactivity of substituted ureas and the potential for complex reaction pathways and intermediates. rsc.org
Kinetic Studies of Key Synthetic Steps
No kinetic data for the synthesis of this compound has been reported. For analogous systems, the rate-determining step in urea synthesis can vary depending on the specific pathway. In isocyanate-based routes, the formation of the isocyanate or its subsequent reaction with the nucleophile can be rate-limiting.
For the hypothetical N-nitrosation step, the rate would likely depend on the concentration of the nitrosating species and the pH of the reaction medium. The subsequent reduction step's kinetics would be influenced by the choice of reducing agent and the reaction conditions.
Solvent Effects and Reaction Environment Optimization
The choice of solvent can significantly influence the outcome of urea synthesis reactions. Polar aprotic solvents are often employed to dissolve the reactants and facilitate the reaction. The solubility of the starting materials and intermediates would be a key consideration in developing a synthetic route for this compound.
The optimization of the reaction environment, including temperature, pressure, and pH, would be critical. For instance, in the nitrosation reaction, careful control of pH is necessary to ensure the formation of the active nitrosating agent while avoiding decomposition of the starting material or product.
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that could potentially be applied to the synthesis of this compound. Flow chemistry, for example, could offer advantages in handling potentially unstable intermediates, such as N-nitroso compounds, by allowing for their in-situ generation and immediate use in a subsequent reaction step. rsc.org
The use of protecting groups would be essential in any multi-step synthesis to ensure the selective reaction of the desired functional groups. For instance, the hydroxyl group might need to be protected during the amination step, and the amino group might require protection during the hydroxylation step.
The development of novel catalytic systems for selective amination and hydroxylation could also provide more direct and efficient routes to this compound in the future.
Continuous Flow Chemistry Approaches for Scale-Up and Efficiency
Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. aurigeneservices.com For the synthesis of urea derivatives, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic reactions or handling unstable intermediates. aurigeneservices.comresearchgate.net
A general approach for synthesizing unsymmetrical ureas in a continuous flow system involves the reaction of an isocyanate with an amine. researchgate.net In a hypothetical flow process for a substituted hydroxyurea, a precursor could be pumped through a heated microreactor to generate a reactive intermediate, which would then merge with a stream of a second reactant in another reactor module to form the final product. researchgate.net This method minimizes the volume of hazardous materials at any given time, enhancing process safety. scitube.io
Key advantages of a potential flow synthesis for urea derivatives include:
Enhanced Safety: Small reactor volumes significantly reduce the risks associated with hazardous reagents or exothermic reactions. scitube.io
Improved Yield and Purity: Precise control over reaction conditions often leads to higher selectivity and reduced byproduct formation. aurigeneservices.com
Rapid Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions to identify optimal parameters.
Seamless Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor lines, avoiding the complex challenges of scaling up batch reactors. aurigeneservices.com
The table below outlines typical parameters that would be optimized in the development of a continuous flow synthesis for a novel urea derivative.
| Parameter | Range/Type | Purpose |
| Flow Rate | 0.1 - 10 mL/min | Controls residence time and reactant stoichiometry. |
| Temperature | -20°C to 200°C | Optimizes reaction kinetics and selectivity. |
| Pressure | 1 - 20 bar | Allows for heating solvents above their boiling points. |
| Reactant Conc. | 0.1 - 2.0 M | Influences reaction rate and product throughput. |
| Reactor Type | Coil, Packed-bed | Depends on reaction type (homogeneous vs. heterogeneous). |
Green Chemistry Principles in Synthetic Design
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of ureas has traditionally relied on hazardous reagents like phosgene and isocyanates. rsc.org Modern approaches, aligned with green chemistry principles, seek safer and more sustainable alternatives.
Key green chemistry principles applicable to urea synthesis include:
Use of Safer Reagents: Replacing toxic phosgene with less hazardous carbonylating agents such as dimethyl carbonate or even carbon dioxide (CO2) is a primary goal. rsc.org The direct synthesis from amines and CO2 represents a highly attractive and green route, though it often requires effective catalysts. ureaknowhow.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions or catalytic cycles that minimize waste are preferred.
Use of Greener Solvents: Traditional solvents like DMF can be replaced with more environmentally benign alternatives. Recent studies have demonstrated the successful synthesis of ureas in bio-alternative solvents like Cyrene, which significantly reduces environmental impact. rsc.org Solvent-free reactions, where reactants are mixed directly, represent an ideal approach. researchgate.net
Energy Efficiency: Conducting reactions under milder conditions (lower temperature and pressure) reduces energy consumption. Microwave-assisted synthesis, for example, can accelerate reactions while using less energy than conventional heating. derpharmachemica.com
The following table compares traditional and green approaches for the synthesis of substituted ureas.
| Feature | Traditional Method | Green Chemistry Approach |
| Carbonyl Source | Phosgene, Isocyanates | Carbon Dioxide, Carbonates rsc.orgureaknowhow.com |
| Solvents | Chlorinated hydrocarbons, DMF | Water, Bio-solvents (e.g., Cyrene), Supercritical CO2, Solvent-free rsc.orgderpharmachemica.com |
| Energy Input | Conventional heating | Microwave irradiation, Catalysis at ambient temperature derpharmachemica.com |
| Byproducts | Stoichiometric salts, toxic waste | Minimal byproducts (e.g., water) |
By integrating these principles, future synthetic designs for compounds like this compound could be made inherently safer and more sustainable.
Article on the Chemical Compound “this compound”
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no specific research data published on the chemical compound “this compound.” Consequently, an article detailing its specific chemical reactivity and transformation pathways as per the requested outline cannot be generated at this time.
The search for detailed research findings on the hydrolysis mechanisms, reactions with electrophiles and nucleophiles, condensation and cyclization reactions of the urea moiety, as well as the nucleophilic reactivity, acylation, and alkylation of the amino group of this compound did not yield any relevant results.
Scientific articles and chemical databases contain information on related but structurally distinct compounds such as:
1-Amino-3-methylurea
N-Hydroxy-N-methylurea
Hydroxyurea
However, the reactivity of these related compounds cannot be directly and accurately extrapolated to predict the specific chemical behavior of this compound. Providing such speculative information would not adhere to the required standards of scientific accuracy.
Therefore, until research is published specifically on the chemical reactivity and transformation pathways of this compound, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline.
Chemical Reactivity and Transformation Pathways of 1 Amino 3 Hydroxy 1 Methylurea
Reactivity of the Amino Group
Formation of Coordination Complexes (e.g., with transition metals and amino acids)
The structure of 1-Amino-3-hydroxy-1-methylurea, featuring multiple heteroatoms with lone pairs of electrons (nitrogen and oxygen), makes it a potent ligand for forming coordination complexes with metal ions. The urea (B33335) moiety, the amino group, and the hydroxyl group can all participate in binding, acting as monodentate or polydentate ligands.
With Transition Metals: The interaction with transition metals is a key area of study for urea derivatives. The oxygen and nitrogen atoms of the urea and hydroxylamine (B1172632) components can act as coordination sites. While specific studies on this compound are not extensively detailed in available literature, the behavior of analogous N-hydroxyurea compounds provides significant insights. For instance, N-hydroxyurea derivatives can form complexes with metal centers like iron in hemoglobin, a process critical to their biological activity. nih.govnih.gov The formation of a low-spin methemoglobin-hydroxyurea complex is a crucial step in the generation of nitric oxide from these molecules. nih.gov This suggests that this compound would likely coordinate with transition metals through its N-hydroxy group, potentially involving the carbonyl oxygen as well, to form stable chelate rings.
The coordination can be influenced by factors such as the pH of the medium and the nature of the metal ion. The amino and methyl groups on the urea nitrogen would sterically and electronically influence the stability and geometry of the resulting metal complexes.
With Amino Acids: Coordination complexes can also be formed with amino acids. In such complexes, the amino acid can coordinate to a central metal ion, and this compound could act as a co-ligand. Alternatively, direct hydrogen bonding interactions between the acidic and basic groups of the amino acid and the functional groups of this compound can occur. These non-covalent complexes are stabilized by a network of hydrogen bonds.
| Interacting Species | Potential Coordination Sites on this compound | Type of Complex |
| Transition Metals (e.g., Fe²⁺, Cu²⁺) | Hydroxyl oxygen, Carbonyl oxygen, Amino nitrogen | Chelate Complex |
| Amino Acids | Hydroxyl group, Carbonyl group, Amino group | Hydrogen-Bonded Adduct |
Reactivity of the Hydroxyl Group
The N-hydroxyl group is a defining feature of this compound's reactivity, participating in a variety of chemical transformations.
Esterification and Etherification Reactions
The hydroxyl group (-OH) attached to the nitrogen atom can undergo reactions typical of alcohols, such as esterification and etherification, although its reactivity is modified by the adjacent urea structure.
Esterification: In the presence of an acid catalyst or an activating agent, the hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form O-acyl-N-hydroxyurea derivatives. This process is crucial for creating prodrugs or modifying the molecule's properties.
Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can lead to the formation of O-alkyl ethers. The choice of base and solvent is critical to prevent competing reactions at other nitrogen atoms.
Oxidation Reactions
The hydroxylamino group (-NHOH) is susceptible to oxidation. The oxidation of N-hydroxyureas is a key process in their biological activity, particularly in the production of nitric oxide (NO). nih.gov Chemical or enzymatic oxidation can lead to the formation of a nitroxide radical. nih.govnih.gov This radical intermediate is often a precursor to the release of nitric oxide. The rate and pathway of oxidation are highly dependent on the oxidant used and the substitution pattern on the urea. Aromatic N-hydroxyureas, for example, have been found to react significantly faster with oxyhemoglobin than simpler structures. nih.gov
Table of Expected Oxidation Products:
| Oxidizing Agent | Intermediate Species | Final Product(s) |
|---|---|---|
| Biological (e.g., Hemoglobin) | Nitroxide Radical | Nitric Oxide (NO), Nitrate, Nitrite (B80452) |
Participation in Intramolecular Cyclizations
The presence of multiple functional groups allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For instance, under specific conditions, the hydroxyl group could potentially attack the carbonyl carbon of the urea. However, studies on related compounds suggest that cyclization more commonly involves external reagents reacting with the N-hydroxyurea to form cyclic derivatives. For example, novel cyclic N-hydroxyureas have been synthesized from alkyl ω-haloalkylcarbamates and hydroxylamine, involving a nucleophilic substitution followed by an intramolecular cyclization. nih.gov While direct intramolecular cyclization of this compound itself is not well-documented, its structure presents the potential for such transformations to yield five or six-membered rings under appropriate synthetic conditions.
Intermolecular and Intramolecular Interactions
The physical and chemical properties of this compound in both solution and the solid state are heavily influenced by non-covalent interactions.
Hydrogen Bonding Networks in Solution and Solid State
Hydrogen bonding is the most significant intermolecular force for this molecule. The N-H protons from the amino and urea groups, as well as the O-H proton from the hydroxyl group, can act as hydrogen bond donors. The carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms can all act as hydrogen bond acceptors.
In the Solid State: In the crystalline form, molecules of this compound are expected to form extensive three-dimensional hydrogen bonding networks. These networks are responsible for the crystal packing, melting point, and solubility of the compound. Studies on the parent compound, hydroxyurea (B1673989), have shown that its crystal structure is stabilized by multiple hydrogen bonds, creating parallel planes of molecules. researchgate.net A similar, complex network involving all functional groups would be anticipated for this compound.
In Solution: In a protic solvent like water, the molecule will form strong hydrogen bonds with solvent molecules. This hydration is crucial for its solubility and can influence its conformational preferences. mdpi.com The ability of urea-based compounds to form strong hydrogen bonds also dictates their capacity to act as catalysts or to bind to biological receptors. nih.gov The methyl group may slightly reduce the number of available N-H donors compared to unsubstituted urea but also influences the molecule's conformation and the strength of the remaining hydrogen bonds.
Summary of Hydrogen Bonding Capabilities:
| Functional Group | Donor/Acceptor | Potential Interactions |
|---|---|---|
| -NH₂ (Amino) | Donor | Intermolecular H-bonding with solvent or other solute molecules. |
| -C=O (Carbonyl) | Acceptor | Strong H-bond acceptor, key site for interactions. |
| -NH- (Urea) | Donor | Participates in urea "tape" or "sheet" motifs in solid state. |
Tautomerism Studies and Equilibrium Dynamics of this compound
The phenomenon of tautomerism, the ready interconversion of structural isomers, is a key consideration in understanding the chemical behavior of this compound. wikipedia.org This process typically involves the relocation of a hydrogen atom, leading to distinct chemical species with different atomic connectivities and properties. wikipedia.org While specific experimental or computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, its structural motifs suggest the potential for several tautomeric forms. The equilibrium dynamics between these forms would be influenced by factors such as solvent, temperature, and pH.
Drawing parallels from theoretical studies on related compounds, such as N-hydroxy amidines, allows for a predictive exploration of the tautomeric landscape of this compound. nih.govresearchgate.net The core structure of this compound contains both amide and hydroxylamine functionalities, which are known to exhibit tautomerism.
The primary tautomeric equilibrium for this compound is anticipated to be an amide-imidic acid type tautomerism, specifically involving the urea backbone and the N-hydroxy group. This can be conceptualized as a proton transfer between the nitrogen and oxygen atoms of the hydroxyurea moiety.
Potential Tautomeric Forms
Based on general principles of prototropy, at least two potential tautomers of this compound can be proposed:
Amide-oxo form (I): This is the conventionally drawn structure, this compound.
Imidic acid-form (II): This tautomer, 1-amino-1-methyl-1,2-dihydro-1,2,4-oxadiazol-5-amine, would be formed by the migration of the hydrogen atom from the hydroxyl group to the carbonyl oxygen.
Theoretical investigations on analogous N-hydroxy amidine systems, which share the N-C=O moiety, have shown that the amide oxime form (analogous to the amide-oxo form of this compound) is generally more stable than the imino hydroxylamine form (analogous to the imidic acid-form). nih.govresearchgate.net The energy difference between such tautomers is often in the range of 4-10 kcal/mol. nih.govresearchgate.net
Equilibrium Dynamics and Interconversion
The interconversion between these tautomers would involve surmounting an energy barrier. For simple tautomerism in the absence of a catalyst or solvent assistance, this barrier can be quite high, in the range of 33-71 kcal/mol for N-hydroxy amidines, making spontaneous interconversion at room temperature unlikely. nih.govresearchgate.net
However, the presence of protic solvents, such as water, can significantly lower this activation barrier through a water-assisted proton shuttle mechanism. nih.govresearchgate.net Computational studies have indicated that with the assistance of one to three water molecules, the activation barrier for tautomerization can be reduced to a range of 9-20 kcal/mol. nih.govresearchgate.net This suggests that in aqueous environments, the equilibrium between the tautomeric forms of this compound could be established more readily.
The following table summarizes the potential tautomers of this compound and the theoretical basis for their relative stability and interconversion.
| Tautomeric Form | Structure | Predicted Relative Stability | Basis for Prediction |
| Amide-oxo form (I) | This compound | More Stable | Analogy to N-hydroxy amidines where the amide oxime form is thermodynamically favored. nih.govresearchgate.net |
| Imidic acid-form (II) | 1-amino-1-methyl-1,2-dihydro-1,2,4-oxadiazol-5-amine | Less Stable | Analogy to N-hydroxy amidines where the imino hydroxylamine form is higher in energy. nih.govresearchgate.net |
It is important to note that this discussion is based on theoretical principles and analogies to similar chemical structures. Definitive characterization and quantification of the tautomeric forms of this compound and their equilibrium dynamics would require dedicated experimental studies, such as NMR spectroscopy, or high-level computational modeling.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
The ¹H NMR spectrum of 1-Amino-3-hydroxy-1-methylurea is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton. In a solvent like DMSO-d6, which can accommodate hydrogen bonding, the labile protons of the amine, hydroxyl, and urea (B33335) groups would be observable.
The expected signals are:
-CH₃ protons: A singlet is anticipated for the three equivalent protons of the methyl group. Due to the proximity of the nitrogen atom, this signal is expected to appear in the range of δ 2.5-3.0 ppm.
-NH₂ protons: The two protons of the primary amine group are expected to give rise to a broad singlet. Its chemical shift would be highly dependent on the solvent, concentration, and temperature, but would likely appear in the δ 4.0-5.5 ppm range.
-NH- proton: The proton on the nitrogen adjacent to the carbonyl group is also expected to be a broad singlet, typically found further downfield in the δ 6.0-7.5 ppm region due to the deshielding effect of the carbonyl group.
-OH proton: The hydroxyl proton, being attached to an electronegative oxygen atom, would also present as a broad singlet. Its chemical shift is also variable and can be expected in the δ 8.0-9.5 ppm range.
Table 1: Predicted ¹H NMR Signal Assignments for this compound in DMSO-d6
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | 2.5 - 3.0 | Singlet | 3H |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |
| -NH | 6.0 - 7.5 | Broad Singlet | 1H |
The analysis of hydroxyurea (B1673989) by ¹H-NMR in DMSO-d6 has been previously described, where the -NH₂ peak is a key feature for quantitative analysis nih.gov.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct carbon signals are expected.
-CH₃ carbon: The methyl carbon is expected to have a chemical shift in the range of δ 25-35 ppm.
C=O carbon: The carbonyl carbon of the urea moiety is significantly deshielded and is predicted to appear in the δ 155-165 ppm region. This is consistent with the known chemical shifts for urea and its derivatives nih.gov.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 25 - 35 |
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structure determination. science.govyoutube.comresearchgate.netlibretexts.orglibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would be used to confirm the absence of coupling for the singlet signals and to observe any potential long-range couplings, although these are expected to be weak or non-existent in this particular structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the methyl protons (at ~δ 2.5-3.0 ppm) and the methyl carbon (at ~δ 25-35 ppm), confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For this compound, the following key correlations would be expected:
A cross-peak between the methyl protons (-CH₃) and the carbonyl carbon (C=O), confirming the N-methylurea substructure.
Correlations from the -NH proton to the carbonyl carbon.
Correlations from the -NH₂ protons to the nitrogen atom they are attached to, and potentially to the adjacent nitrogen in more advanced ¹H-¹⁵N HMBC experiments.
The C-N bonds in ureas and amides have a degree of double bond character, which can lead to restricted rotation. libretexts.orgresearchgate.netnd.edu This phenomenon can result in the presence of different conformers (rotamers) that are in slow exchange on the NMR timescale, particularly at low temperatures. libretexts.orgyoutube.com
Dynamic NMR studies involve recording spectra at various temperatures. For this compound, at room temperature, the rotation around the C-N and N-N bonds may be fast, leading to single, averaged signals for each type of proton and carbon. However, upon cooling, the rate of rotation would decrease. If the energy barrier to rotation is sufficiently high, separate signals for the different conformers might be observed. For example, the protons of the methyl group might appear as two distinct signals at low temperatures if rotation around the adjacent C-N bond becomes slow. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotational process.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.comyoutube.comlibretexts.org
The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.
Urea Moiety:
N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the N-H bonds in the urea backbone are expected in the 3200-3500 cm⁻¹ region.
C=O Stretching (Amide I band): A strong absorption in the IR spectrum is anticipated around 1650-1680 cm⁻¹ due to the carbonyl group stretching. In urea, this mode is often coupled with the NH₂ bending vibration. nih.gov
N-H Bending (Amide II band): This vibration, mixed with C-N stretching, typically appears around 1590-1650 cm⁻¹. nih.govcolostate.edu
C-N Stretching: These vibrations are expected in the 1400-1480 cm⁻¹ region. In Raman spectra of urea, a prominent peak around 1000 cm⁻¹ is often assigned to the symmetric C-N stretch. researchgate.netresearchgate.netwhiterose.ac.uk
Amine Group (-NH₂):
N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the N-H bonds are expected in the 3300-3500 cm⁻¹ range. colostate.edu
N-H Bending (Scissoring): This mode typically gives rise to an absorption in the 1590-1650 cm⁻¹ region. colostate.edu
N-H Wagging: A broader absorption may be observed in the 650-900 cm⁻¹ range.
Hydroxyl Group (-OH):
O-H Stretching: A broad and strong absorption band is expected in the 3200-3600 cm⁻¹ region due to hydrogen bonding.
O-H Bending: This vibration usually appears in the 1300-1450 cm⁻¹ range.
N-O Stretching: In hydroxylamine (B1172632) and its derivatives, the N-O stretching vibration is typically observed in the 900-1000 cm⁻¹ region. researchgate.netaanda.orgaanda.orgcdnsciencepub.comresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretching | Urea, Amine | 3200 - 3500 | Medium to Strong |
| O-H Stretching | Hydroxyl | 3200 - 3600 (broad) | Strong |
| C=O Stretching | Urea (Amide I) | 1650 - 1680 | Strong |
| N-H Bending | Urea, Amine | 1590 - 1650 | Medium to Strong |
| C-N Stretching | Urea | 1400 - 1480 | Medium |
| O-H Bending | Hydroxyl | 1300 - 1450 | Medium |
Hydrogen Bonding Manifestations in Vibrational Spectra
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within this compound. The presence of multiple functional groups capable of acting as hydrogen bond donors (N-H and O-H) and acceptors (C=O and the oxygen of the hydroxyl group) leads to significant intra- and intermolecular hydrogen bonding. These interactions induce characteristic shifts in the vibrational frequencies of the involved functional groups.
In the absence of hydrogen bonding, the O-H stretching vibration is typically observed as a sharp band in the 3500-3700 cm⁻¹ region. However, in the condensed phase of this compound, strong hydrogen bonding would be expected to cause this peak to broaden and shift to a lower wavenumber, often below 3400 cm⁻¹. Similarly, the N-H stretching vibrations of the primary amine and secondary amide groups, typically found between 3300 and 3500 cm⁻¹, would also exhibit broadening and a redshift. The carbonyl (C=O) stretching frequency, which appears around 1660 cm⁻¹ for amides, is also sensitive to hydrogen bonding. ucalgary.ca The formation of hydrogen bonds with the carbonyl oxygen lengthens and weakens the C=O double bond, resulting in a shift to a lower frequency. The analysis of these spectral shifts provides critical insight into the hydrogen-bonding network of the compound. For instance, studies on N-hydroxyurea have shown that it is strongly hydrated and effectively integrates into the hydrogen bond network of water, which can be observed through the red shift of the water OH stretching band. mdpi.com
Table 1: Expected Vibrational Frequency Shifts in this compound due to Hydrogen Bonding
| Functional Group | Typical Frequency (cm⁻¹) (Non-H-bonded) | Expected Shift with H-bonding |
| O-H Stretch | 3500-3700 (sharp) | Broadening and shift to <3400 cm⁻¹ |
| N-H Stretch | 3300-3500 | Broadening and redshift |
| C=O Stretch | ~1660 | Shift to lower frequency |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the structure of this compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of the molecule. measurlabs.comfiveable.me The molecular formula of this compound is C₂H₇N₃O₂. Using the exact masses of the most abundant isotopes of each element (¹²C = 12.0000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.
Table 2: Calculation of Theoretical Exact Mass for this compound (C₂H₇N₃O₂)
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 2 | 12.000000 | 24.000000 |
| Hydrogen (H) | 7 | 1.007825 | 7.054775 |
| Nitrogen (N) | 3 | 14.003074 | 42.009222 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Total | 105.053827 |
An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated exact mass of 105.0538 Da would provide strong evidence for the proposed elemental formula of C₂H₇N₃O₂. sydney.edu.au
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion of this compound is formed in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The study of substituted ureas has shown that a common fragmentation pathway involves the cleavage of the C-N bonds. nih.govresearchgate.net
For this compound, several key fragmentation pathways can be predicted:
Cleavage of the N-N bond: Loss of the amino group (-NH₂) would result in a fragment ion at m/z 89.
Cleavage adjacent to the carbonyl group: Loss of methyl isocyanate (CH₃NCO) or hydroxy isocyanate (HONCO) moieties are plausible fragmentation routes. For instance, cleavage of the C-N bond can lead to the elimination of an isocyanate group. nih.gov
Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O) from the hydroxyl group or ammonia (NH₃) are also possible.
Analysis of hydroxyurea itself shows a characteristic fragment at m/z 44 upon collision-induced dissociation, which can be used for its targeted detection. nih.gov A systematic analysis of the m/z values of the fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the methyl, hydroxyl, and amino groups to the urea backbone.
Table 3: Predicted Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion Structure | m/z Value | Corresponding Neutral Loss |
| [M - NH₂]⁺ | 89 | NH₂ |
| [M - H₂O]⁺ | 87 | H₂O |
| [M - CH₃NCO]⁺ | 48 | CH₃NCO |
| [M - HONH₂]⁺ | 72 | HONH₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iqyoutube.com The part of a molecule responsible for this absorption is known as a chromophore. youtube.com In this compound, the primary chromophore is the urea carbonyl group (C=O) and its associated nitrogen and oxygen atoms with non-bonding electrons.
The electronic transitions expected for this molecule are:
n → π* transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen lone pairs) to the antibonding π* orbital of the carbonyl group. For amides and ureas, these transitions are typically of lower energy and occur at longer wavelengths, often around 215 nm. ucalgary.canih.gov
π → π* transition: This higher-energy transition involves the excitation of an electron from the π bonding orbital of the C=O double bond to the corresponding π* antibonding orbital. These transitions generally occur at shorter wavelengths, often below 200 nm for simple ureas. nih.gov
The presence of substituents like the hydroxyl and amino groups can cause shifts in the absorption maxima (λmax). While pure urea presents detection challenges with UV-Vis, derivatization is often used to enhance its spectroscopic signal. rsc.orgresearchgate.net Studies on hydroxyurea have reported a maximum absorption at 213 nm. researchgate.net Therefore, it is anticipated that this compound will exhibit a characteristic absorption profile in the lower UV range (200-220 nm).
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. azom.com This method provides an empirical verification of the compound's purity and stoichiometric formula. study.com For this compound (C₂H₇N₃O₂), the theoretical elemental composition is calculated based on its molecular weight (105.09 g/mol ).
Table 4: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 2 | 24.02 | 22.86 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 6.73 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 39.99 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 30.44 |
| Total | 105.12 | 100.00 |
Experimental results from elemental analysis are compared against these theoretical values. For a compound to be considered pure for publication in most chemistry journals, the experimentally determined percentages for carbon, hydrogen, and nitrogen must typically be within ±0.4% of the calculated theoretical values. nih.govacs.org This close agreement confirms the elemental composition and, by extension, the purity of the synthesized compound. rsc.org
Chromatographic and Electrophoretic Techniques for Purity Profiling
The purity of this compound is critical for its application in research, necessitating the use of high-resolution separation techniques. Chromatographic methods, in particular, are instrumental in both quantifying the compound and identifying any potential impurities. The polar nature of this compound, stemming from its amino, hydroxyl, and urea functional groups, dictates the selection of appropriate chromatographic strategies.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile and polar compounds like this compound. hplcvials.comchromtech.com Its versatility allows for the separation of the target compound from impurities with high resolution and sensitivity. A common approach for such polar analytes is reversed-phase HPLC, often requiring specific conditions to achieve adequate retention on a non-polar stationary phase. sepscience.comwikipedia.org
Due to the high polarity of this compound, significant retention on a standard C18 column can be challenging. sepscience.com To overcome this, a highly aqueous mobile phase is often employed. hplc.eu Alternatively, hydrophilic interaction liquid chromatography (HILIC) presents a suitable option, where a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. chromtech.comnih.govmdpi.com
For quantitative analysis using reversed-phase HPLC, a method could be developed utilizing a polar-endcapped C18 column to improve retention and peak shape. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a low wavelength, or more selectively and sensitively with a mass spectrometer (LC-MS).
A hypothetical HPLC method for the quantitative analysis of this compound is detailed below:
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
The results from a hypothetical quantitative analysis of a research-grade sample of this compound are presented in the interactive table below.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 5.21 | 125430 | 50 | 99.8 |
| Standard 2 | 5.22 | 251050 | 100 | 99.9 |
| Standard 3 | 5.20 | 502180 | 200 | 99.8 |
| Sample A | 5.21 | 188760 | 75.2 | 99.7 |
| Sample B | 5.23 | 314590 | 125.3 | 99.6 |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, direct analysis of polar and non-volatile substances like this compound by GC is not feasible due to their low volatility and thermal instability. hplcvials.comresearchgate.netalwsci.com To make such compounds amenable to GC analysis, a chemical modification step known as derivatization is necessary. phenomenex.comresearchgate.netcolostate.edu
Derivatization involves reacting the analyte with a specific reagent to replace active hydrogens in polar functional groups (such as -OH and -NH) with non-polar groups. phenomenex.comresearchgate.net This process increases the volatility and thermal stability of the compound, allowing it to be vaporized in the GC inlet without decomposition. researchgate.netyoutube.com
For a compound like this compound, silylation is a widely used and effective derivatization method. registech.comrestek.com Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to convert the hydroxyl and amino groups into their corresponding trimethylsilyl (TMS) ethers and amines. thermofisher.comfishersci.com These derivatives are significantly more volatile and less polar, making them suitable for GC analysis. registech.com
A hypothetical GC method for the analysis of the TMS-derivative of this compound is outlined below:
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Temperature Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C (FID) |
The following interactive table presents hypothetical data from the GC-FID analysis of a derivatized sample of this compound, which can be used for purity profiling by detecting any volatile impurities or byproducts of the derivatization reaction.
| Peak ID | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 8.54 | 15890 | 0.8 | Impurity A Derivative |
| 2 | 9.12 | 1954320 | 98.9 | This compound TMS-Derivative |
| 3 | 9.78 | 5430 | 0.3 | Impurity B Derivative |
Computational Chemistry and Theoretical Investigations of 1 Amino 3 Hydroxy 1 Methylurea
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the atomic level. For a comprehensive understanding of 1-Amino-3-hydroxy-1-methylurea, both Density Functional Theory (DFT) and ab initio methods would be employed.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of similar complexity to this compound. DFT calculations would be pivotal in determining the molecule's ground state geometry by optimizing its structure to find the lowest energy arrangement of its atoms. These calculations also yield crucial information about its electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
In studies of related hydroxyurea (B1673989) derivatives, DFT methods have been successfully used to predict their reactivity and stability. nih.gov For this compound, DFT would likely be used to investigate how the addition of the amino and methyl groups influences the electronic properties of the hydroxyurea backbone. The calculated HOMO-LUMO gap would provide insights into its chemical reactivity and kinetic stability. Furthermore, the electrostatic potential surface would reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.
For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark-quality results. In the context of hydroxyurea derivatives, ab initio calculations have been crucial for obtaining highly accurate energy profiles and for validating the results from DFT methods. nih.gov For this compound, these high-accuracy predictions would be invaluable for refining the understanding of its electronic structure and for calculating precise energy differences between different conformations and tautomers.
Molecular Structure and Conformation Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility.
This compound possesses several rotatable bonds, suggesting the existence of multiple conformers. A systematic conformational search using computational methods would identify the various low-energy structures. The relative energies of these conformers would determine their populations at a given temperature.
Furthermore, the presence of amide and hydroxyl groups raises the possibility of tautomerism. researchgate.net Tautomers are isomers that readily interconvert, and their relative stability can significantly impact a molecule's chemical behavior. Computational studies would be essential to predict the most stable tautomeric forms of this compound and to calculate the energy barriers for their interconversion.
Detailed geometric parameters for this compound are not available in the current literature. However, crystallographic data for the closely related compound, 1-hydroxy-3-methylurea, provides a valuable reference for expected bond lengths and angles. nih.gov Computational optimization of the this compound structure would yield a comprehensive set of these parameters.
Below is a representative table of expected bond lengths and angles for the core urea (B33335) structure, based on analogies with similar compounds.
| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |
| C=O | 1.25 - 1.27 | N-C-N | 116 - 118 |
| C-N(H) | 1.33 - 1.35 | O=C-N | 121 - 123 |
| C-N(OH) | 1.36 - 1.38 | C-N-O | 110 - 112 |
| N-O | 1.40 - 1.42 | H-O-N | 105 - 107 |
| N-C(H3) | 1.45 - 1.47 | C-N-C(H3) | 118 - 120 |
This table presents expected values based on computational studies of related hydroxyurea derivatives and should be considered illustrative.
The dihedral angles, which define the molecule's three-dimensional shape, would be of particular interest in a conformational analysis, as they would reveal the preferred spatial arrangement of the amino, hydroxyl, and methyl groups.
Computational methods can identify and characterize these hydrogen bonds by analyzing the distance between the donor and acceptor atoms and the angle of the hydrogen bond. The strength of these interactions can also be estimated through theoretical calculations. For this compound, intramolecular hydrogen bonds could form between the hydroxyl group and the carbonyl oxygen, or between the amino group and the hydroxyl oxygen, depending on the conformation. A thorough computational investigation would be necessary to determine the presence and significance of these interactions in the molecule's preferred structures.
Electronic Structure and Properties
The electronic character of a molecule governs its stability, reactivity, and intermolecular interactions. Key aspects of this, such as the distribution of electrons and the energies of its frontier orbitals, are fundamental to its chemical nature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, specific values for HOMO, LUMO, and the corresponding energy gap have not been reported in computational studies. Such an analysis would typically be performed using DFT calculations, which could provide these energy values and visualize the spatial distribution of these orbitals, indicating the most likely sites for electron donation and acceptance.
Charge Distribution and Electrostatic Potentials (e.g., Natural Population Analysis - NPA)
The distribution of electron density within a molecule is rarely uniform. Methods like Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom. This information helps in understanding the molecule's polarity and provides insights into its electrostatic interactions. An NPA study on this compound would reveal the charge distribution across its structure, highlighting electronegative and electropositive centers. This, in turn, helps in predicting sites susceptible to nucleophilic or electrophilic attack.
Additionally, a Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. No such analyses have been published for this specific compound.
Reactivity Descriptors (e.g., Fukui functions, electrophilicity/nucleophilicity indices)
Based on the principles of DFT, various global and local reactivity descriptors can be calculated to quantify a molecule's chemical behavior. Global descriptors include chemical potential, hardness, softness, and the electrophilicity index, which are derived from HOMO and LUMO energies. These parameters provide a general measure of the molecule's reactivity.
Local reactivity is often described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A detailed computational study would involve calculating these indices for this compound, but this research has not been performed or published.
Simulations of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. These theoretical spectra can be compared with experimental data to confirm a proposed structure. For this compound, a computational NMR study would involve optimizing its geometry and then calculating the magnetic shielding tensors for each nucleus, but such simulation data is not available.
Simulated Vibrational (IR/Raman) Spectra
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a unique "fingerprint." Computational frequency calculations can predict the wavenumbers and intensities of vibrational bands. This theoretical spectrum is crucial for assigning experimental peaks to specific molecular motions, such as stretching, bending, and torsional modes of functional groups. A theoretical vibrational analysis for this compound would provide a detailed understanding of its molecular vibrations, but this information is absent from the scientific literature.
Electronic Absorption (UV-Vis) Spectral Simulations
The electronic absorption properties of this compound are a key area of interest in understanding its photochemical behavior and potential applications. Computational simulations of the Ultraviolet-Visible (UV-Vis) spectrum provide valuable insights into the electronic transitions within the molecule. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a robust method for calculating the excited states of molecules.
The process begins with the optimization of the ground-state geometry of this compound. Following this, TD-DFT calculations are employed to determine the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These energies are then used to simulate the UV-Vis absorption spectrum. The simulated spectrum reveals the wavelengths at which the molecule is likely to absorb light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals.
For this compound, theoretical studies would focus on identifying the principal electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing carbonyl and amino groups. The solvent environment can also be incorporated into these simulations to understand its effect on the absorption spectrum.
Table 1: Simulated UV-Vis Absorption Data for this compound in Aqueous Solution (Note: The following data is illustrative of typical computational results and may not represent experimentally verified values.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 245 | 0.085 | n → π |
| S₀ → S₂ | 210 | 0.120 | π → π |
| S₀ → S₃ | 195 | 0.050 | n → σ* |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers a powerful lens through which to investigate the reaction mechanisms of this compound. By mapping out the potential energy surface of a reaction, researchers can identify the most likely pathways, including the structures of intermediates and transition states.
A critical step in understanding the kinetics of a chemical reaction is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) methods, are used to locate these transient structures.
Once a transition state is located, its structure is optimized, and frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. Quantum chemical calculations are instrumental in determining these barriers, which are crucial for predicting reaction rates. For instance, studies on related urea compounds have involved calculations of energy barriers for fragmentation pathways, providing a framework for understanding the stability and reactivity of this compound.
Table 2: Calculated Energy Barriers for a Hypothetical Decomposition of this compound (Note: The following data is illustrative of typical computational results and may not represent experimentally verified values.)
| Reaction Pathway | Transition State | Energy Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Hydrolysis | TS_hydrolysis | 25.8 | -450 |
| Thermal Decomposition | TS_thermal | 35.2 | -620 |
Beyond identifying transition states, computational chemistry allows for the construction of complete thermodynamic and kinetic profiles for reactions involving this compound. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction pathway can be generated.
These computational profiles are invaluable for comparing different potential reaction mechanisms and for understanding the factors that control the selectivity and efficiency of chemical transformations involving this compound. For example, in the study of amino acid synthesis, thermodynamic analysis has been crucial in identifying key precursors and favorable reaction pathways.
Table 3: Computed Thermodynamic and Kinetic Data for a Hypothetical Isomerization Reaction of this compound (Note: The following data is illustrative of typical computational results and may not represent experimentally verified values.)
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.0 | 0.0 |
| Transition State | 18.5 | 20.1 |
| Product | -5.2 | -4.8 |
Advanced Research Perspectives and Potential in Chemical Synthesis
Role as a Scaffold for Complex Molecule Construction
The structural framework of 1-Amino-3-hydroxy-1-methylurea offers a versatile platform for the synthesis of more elaborate molecules. The presence of multiple reactive sites—the amino and hydroxy groups, as well as the urea (B33335) moiety itself—allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Urea and its derivatives are well-known participants in prominent MCRs, such as the Biginelli and Ugi reactions, which are instrumental in the synthesis of diverse heterocyclic compounds. rsc.org The structure of this compound, featuring both a urea core and nucleophilic amino and hydroxy groups, suggests its potential as a versatile reactant in such transformations.
The amino group can act as the amine component in Ugi-type reactions, while the urea functionality can participate in Biginelli-type condensations. The hydroxy and methyl groups can further influence the reactivity and solubility of the starting material and the stereochemical outcome of the reaction, potentially leading to the formation of unique and complex molecular scaffolds.
| Reaction Type | Potential Role of this compound | Expected Product Class |
|---|---|---|
| Biginelli Reaction | Urea component | Dihydropyrimidinones |
| Ugi Reaction | Amine or Isocyanide precursor | α-acylamino carboxamides |
| Passerini Reaction | Isocyanide precursor | α-acyloxy carboxamides |
Precursor for Novel Heterocyclic Systems
The intramolecular combination of the amino, hydroxy, and urea functionalities within this compound provides a pathway for the synthesis of novel heterocyclic systems. Cyclization reactions, potentially triggered by dehydration or condensation, could lead to the formation of various five- or six-membered rings. For instance, intramolecular condensation between the amino and carbonyl groups could yield substituted imidazolidinone derivatives. The presence of the hydroxyl group offers an additional site for cyclization, potentially leading to oxadiazine or similar heterocyclic structures. Thiourea derivatives, which are structurally related to ureas, are known to be versatile intermediates for the synthesis of various heterocyclic compounds, including 1,3-thiazoles, pyrimidines, and 1,2,4-triazines. nih.govmdpi.comresearchgate.net
Investigation as a Ligand in Coordination Chemistry
The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes this compound an excellent candidate for investigation as a ligand in coordination chemistry. The arrangement of these donor atoms suggests the potential for chelation with a variety of metal ions.
Chelation Properties with Various Metal Ions
The urea, amino, and hydroxy groups can all participate in the coordination of metal ions. The oxygen atom of the carbonyl group and the nitrogen atoms of the urea and amino groups can act as donor sites. The hydroxyl group can also coordinate to a metal center, and upon deprotonation, it can form a strong coordinate bond. This multi-dentate character could enable this compound to form stable chelate rings with metal ions. For example, the well-known drug Zileuton, a benzothiophene N-hydroxyurea, inhibits the enzyme 5-lipoxygenase by coordinating the iron ion in the active site. nih.gov Similarly, hydroxyurea (B1673989) itself is known to interact with the iron center in hemoglobin. nih.gov
| Coordinating Atoms | Potential Chelate Ring Size | Metal Ion Preference (Hypothetical) |
|---|---|---|
| Urea Oxygen and Amino Nitrogen | 5-membered | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) |
| Hydroxy Oxygen and Amino Nitrogen | 5-membered | Harder metal ions (e.g., Fe(III), Al(III)) |
| Urea Oxygen and Hydroxy Oxygen | 6-membered | Various transition metals |
Impact of Complexation on Ligand Reactivity and Structure
The coordination of a metal ion to this compound is expected to significantly alter the ligand's electronic properties, structure, and reactivity. Metal coordination can enhance the acidity of the N-H and O-H protons, making them more susceptible to deprotonation. This can, in turn, influence the ligand's participation in further reactions. The geometry of the resulting metal complex will be dictated by the coordination number and preferred geometry of the metal ion, as well as by the steric and electronic constraints imposed by the ligand itself. The crystallographically established coordination modes of urea and its derivatives show a variety of binding motifs. researchgate.net
Exploration in Supramolecular Chemistry
The hydrogen bonding capabilities of this compound make it a promising candidate for exploration in supramolecular chemistry. The urea moiety is a well-established motif for forming strong and directional hydrogen bonds, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. The additional amino and hydroxy groups provide further sites for hydrogen bonding interactions.
This rich hydrogen-bonding capacity suggests that this compound could participate in the formation of various supramolecular assemblies, such as self-assembled monolayers, gels, and crystalline co-crystals. The ability to form extensive hydrogen-bonded networks is a key feature of urea derivatives and is crucial for their role in molecular recognition and bioactivity. nih.gov The specific arrangement of the functional groups in this compound could lead to the formation of unique and predictable supramolecular architectures with potential applications in materials science and crystal engineering. Recent studies have shown that hydroxyurea can directly interact with DNA, affecting its higher-order structure, which highlights the importance of its intermolecular interactions. nih.gov
Self-Assembly Tendencies through Hydrogen Bonding
The molecular structure of this compound inherently predisposes it to engage in self-assembly, a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. The primary driving force for the self-assembly of this compound is hydrogen bonding. The urea and hydroxyurea moieties provide a versatile platform for the formation of a network of intermolecular hydrogen bonds.
The urea group itself is a powerful motif in supramolecular chemistry, capable of forming strong and directional hydrogen bonds. mdpi.comnih.gov The N-H protons of the urea and the amino group can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. This dual functionality allows for the creation of robust, one-dimensional, two-dimensional, or even three-dimensional supramolecular architectures. bohrium.comresearchgate.net
Research on similar urea-functionalized molecules has demonstrated their ability to form hierarchical self-assembled structures, such as fibrillar networks, which can lead to the formation of gels in organic solvents and water. bohrium.com The presence of both a urea and a hydroxyurea group in this compound could lead to even more complex and hierarchical self-assembly patterns. The additional hydroxyl group introduces another site for hydrogen bonding, potentially leading to different packing arrangements and morphologies compared to simpler urea derivatives.
Molecular dynamics simulations on related peptide amphiphiles have shown that the inclusion of a urea group can significantly increase the number of hydrogen bonds within a self-assembled nanostructure, leading to enhanced stability and distinct peptide conformations. nih.gov This suggests that the self-assembled structures of this compound could exhibit notable stability.
Table 1: Potential Hydrogen Bonding Interactions in this compound Self-Assembly
| Donor Group | Acceptor Group | Potential Interaction Type |
| N-H (Urea) | C=O (Urea) | Intermolecular Hydrogen Bond |
| N-H (Amino) | C=O (Urea) | Intermolecular Hydrogen Bond |
| O-H (Hydroxyl) | C=O (Urea) | Intermolecular Hydrogen Bond |
| N-H (Urea) | O-H (Hydroxyl) | Intermolecular Hydrogen Bond |
| N-H (Amino) | O-H (Hydroxyl) | Intermolecular Hydrogen Bond |
| O-H (Hydroxyl) | O-H (Hydroxyl) | Intermolecular Hydrogen Bond |
This table presents potential hydrogen bonding interactions based on the functional groups present in this compound and general principles of urea self-assembly.
Interactions with Host Molecules
The field of host-guest chemistry explores the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org Urea and its derivatives have been extensively studied as building blocks for synthetic host molecules due to their ability to bind guests through hydrogen bonding. mdpi.com The arrangement of hydrogen bond donors and acceptors in this compound makes it a promising candidate for a host molecule.
The inward-facing N-H groups of a macrocyclic structure incorporating this compound could create a binding pocket capable of recognizing and binding anionic or neutral guest species. The carbonyl and hydroxyl oxygens, on the other hand, could participate in the binding of cationic guests. Studies on hosts containing cyclic urea units have demonstrated their ability to form stable complexes with a variety of guests, including alkali metal cations, ammonium, and alkylammonium ions. ru.nl
The stability and selectivity of these host-guest complexes are governed by several factors, including the number and geometry of the hydrogen bonds, the preorganization of the host molecule, and the complementarity in size and shape between the host and the guest. nih.gov The methyl group on the urea nitrogen in this compound could also influence its host-guest chemistry by introducing steric effects and modifying the electronic properties of the urea group.
Furthermore, the integration of this compound into larger, pre-organized architectures, such as molecular prisms or other three-dimensional structures, could lead to highly selective and efficient host systems. acs.org The urea moieties in such structures can act as hydrogen-bond donors to activate guest molecules for catalysis. acs.org
Table 2: Potential Host-Guest Interactions Involving this compound
| Host Moiety (from this compound) | Potential Guest Species | Primary Driving Interaction |
| N-H groups | Anions (e.g., Cl⁻, Br⁻, acetate) | Hydrogen Bonding |
| C=O and O-H groups | Cations (e.g., Na⁺, K⁺, NH₄⁺) | Ion-Dipole and Hydrogen Bonding |
| Hydrophobic regions (methyl group) | Small organic molecules | van der Waals forces |
This table outlines potential host-guest interactions based on the functional groups of this compound and established principles of host-guest chemistry with urea derivatives.
Future Directions in Research of 1 Amino 3 Hydroxy 1 Methylurea
Development of Novel Asymmetric Synthetic Approaches
The development of stereoselective synthetic routes is a cornerstone of modern organic chemistry. Future research could focus on establishing novel asymmetric methods to produce enantiomerically pure forms of 1-Amino-3-hydroxy-1-methylurea. Investigations into chiral catalysts, such as organocatalysts or transition-metal complexes, could facilitate the enantioselective formation of the molecule's stereocenters. The exploration of various starting materials and reaction conditions will be crucial in developing efficient and scalable synthetic pathways.
Exploration of Photochemical Transformations
The interaction of molecules with light can lead to unique and synthetically useful transformations. A detailed investigation into the photochemical properties of this compound is warranted. This could involve studying its behavior under various wavelengths of light and in the presence of photosensitizers or photocatalysts. Such research could uncover novel photoreactions, leading to the synthesis of new derivatives or providing insights into its stability and degradation pathways. The study of related compounds, such as 3-(4-bromophenyl)-1-methoxy-1-methylurea (metobromuron), has revealed complex photochemical behavior, including demethoxylation and the formation of carbene intermediates, suggesting that this compound may also exhibit rich and interesting photochemistry. researchgate.net
Advanced Spectroscopic Characterization (e.g., Solid-State NMR, X-ray Crystallography)
A comprehensive understanding of a molecule's three-dimensional structure is fundamental to understanding its properties and reactivity. Advanced spectroscopic techniques are essential for this purpose.
Solid-State NMR (ssNMR): This technique could provide valuable information about the structure and dynamics of this compound in the solid state. ssNMR can elucidate details of intermolecular interactions, polymorphism, and local molecular environments that are not accessible in solution-state NMR.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide a definitive determination of the molecule's connectivity, conformation, and packing in the crystalline state. nih.gov This detailed structural information is invaluable for computational modeling and for understanding structure-property relationships. nih.gov The process would involve crystallizing a purified sample and analyzing the diffraction pattern of an X-ray beam passed through the crystal. nih.gov
Deepening Computational Understanding of Structure-Reactivity Relationships
In conjunction with experimental work, computational chemistry offers a powerful tool for predicting and explaining the behavior of molecules. Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, stability of different conformations, and potential reaction mechanisms of this compound. nih.gov Such studies can provide insights into its reactivity, spectroscopic properties, and potential for various applications. Computational screening of related urea-containing compounds has been used to identify potential therapeutic agents, highlighting the predictive power of these methods. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Amino-3-hydroxy-1-methylurea, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted amines and carbonyl precursors. For example, analogous urea derivatives (e.g., 1-(1-adamantyl)-3-heteroaryl ureas) are synthesized via Method B, using reflux conditions in anhydrous solvents like dichloromethane or THF. Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratios of reactants) and purification via column chromatography . Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features like hydroxyl and amino groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed values). For example, ¹H NMR of similar compounds (e.g., 1-adamantyl ureas) shows distinct peaks for NH protons at δ=8.5–9.5 ppm, and HRMS errors ≤0.6 ppm ensure accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. First-aid measures for exposure include rinsing eyes with water (15+ minutes) and seeking medical evaluation for ingestion .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For urea analogs, simulations of hydrogen-bonding interactions (e.g., NH···O=C) predict stability under varying pH or solvent conditions. Software like Gaussian or ORCA validates experimental data, such as reaction activation energies .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ comparisons) and orthogonal validation methods (e.g., fluorescence microscopy for cell viability). For urea derivatives, discrepancies often arise from impurity interference; thus, repurification via recrystallization or HPLC is advised. Meta-analyses of structure-activity relationships (SAR) can isolate key functional groups responsible for specificity .
Q. How do steric and electronic effects influence the stability of this compound in aqueous vs. nonpolar solvents?
- Methodological Answer : Steric hindrance from substituents (e.g., methyl groups) reduces hydrolysis rates in water. Solubility studies using logP calculations (e.g., −1.2 for polar urea analogs) guide solvent selection. Stability is quantified via accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves, while ANOVA identifies significant differences between treatment groups. For low sample sizes, bootstrap resampling minimizes Type I/II errors. Tools like GraphPad Prism or R/Python scripts automate reproducibility .
Q. How can isotopic labeling (e.g., ¹⁵N or ²H) track metabolic pathways of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
